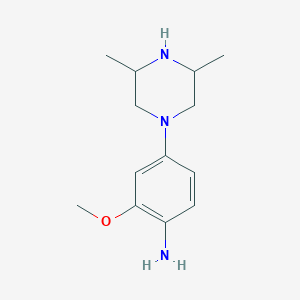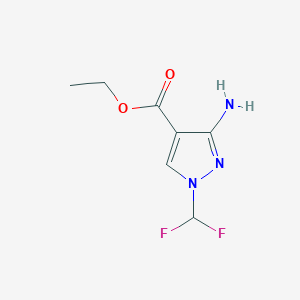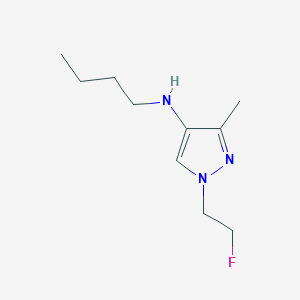
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: is an organic compound with the molecular formula C10H19ClFN3. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoroethyl group and a butyl group attached to the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the butyl group: The butyl group can be attached through alkylation reactions using butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the butyl group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
Uniqueness
N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the fluoroethyl and butyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
特性
分子式 |
C10H18FN3 |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H18FN3/c1-3-4-6-12-10-8-14(7-5-11)13-9(10)2/h8,12H,3-7H2,1-2H3 |
InChIキー |
TVYJFYLOBRVYED-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CN(N=C1C)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11733742.png)
![4-Hydroxy-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester](/img/structure/B11733747.png)
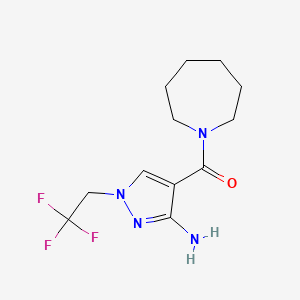
![1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733757.png)
amine](/img/structure/B11733758.png)
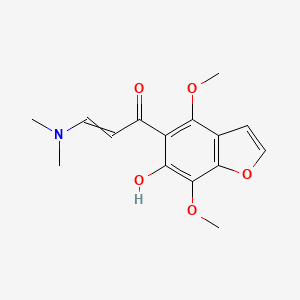

![(2-phenylethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733771.png)

![2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11733784.png)

